Cas no 36710-35-7 (2,5-Bis(4-bromophenyl)furan)
2,5-Bis(4-bromophenyl)furan Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Bis(4-bromophenyl)furan
- 2,5-Bis-<4-brom-phenyl>furan
- 2,5-Bis-<p-brom-phenyl>-furan
- 2,5-Di[p-bromophenyl]furan
- starbld0039722
- 2,5-Bis-(4-bromo-phenyl)-furan
- 36710-35-7
- 2,5-Bis(p-bromophenyl)furan
- DTXSID80348235
- SCHEMBL5963207
- 2,5-Bis(p-bromophenyl) furan
- AKOS005145851
- 2,5-Bis(4-bromophenyl)furan #
- 2,5-di (p-bromophenyl)furan
- DB-313127
-
- Inchi: 1S/C16H10Br2O/c17-13-5-1-11(2-6-13)15-9-10-16(19-15)12-3-7-14(18)8-4-12/h1-10H
- InChI Key: HDLBMQWXWRKFEX-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1=CC=C(C2C=CC(=CC=2)Br)O1
Computed Properties
- Exact Mass: 375.91000
- Monoisotopic Mass: 375.90984g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.7
- Topological Polar Surface Area: 13.1Ų
Experimental Properties
- PSA: 13.14000
- LogP: 6.13860
2,5-Bis(4-bromophenyl)furan Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B415090-100mg |
2,5-Bis(4-bromophenyl)furan |
36710-35-7 | 100mg |
$ 201.00 | 2023-04-18 | ||
| TRC | B415090-1g |
2,5-Bis(4-bromophenyl)furan |
36710-35-7 | 1g |
$ 1596.00 | 2023-04-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-503620-100 mg |
2,5-Bis(4-bromophenyl)furan, |
36710-35-7 | 100MG |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-503620-100mg |
2,5-Bis(4-bromophenyl)furan, |
36710-35-7 | 100mg |
¥2858.00 | 2023-09-05 |
2,5-Bis(4-bromophenyl)furan Related Literature
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2,5-Bis(4-bromophenyl)furan
Professional Introduction to 2,5-Bis(4-bromophenyl)furan (CAS No. 36710-35-7)
2,5-Bis(4-bromophenyl)furan, identified by its Chemical Abstracts Service (CAS) number CAS No. 36710-35-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic compound features a furan core substituted with two brominated phenyl groups at the 2- and 5-positions. Its unique structural configuration makes it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The< strong>2,5-Bis(4-bromophenyl)furan molecule exhibits a high degree of symmetry, which contributes to its stability and reactivity in chemical transformations. The presence of bromine atoms at the para positions of the phenyl rings enhances its utility as a building block in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, including those found in modern pharmaceuticals.
In recent years, there has been growing interest in< strong>2,5-Bis(4-bromophenyl)furan due to its potential applications in medicinal chemistry. Researchers have explored its derivatives as scaffolds for developing drugs targeting various diseases, including cancer and neurological disorders. The bromine substituents facilitate further functionalization, allowing chemists to introduce additional pharmacophores that can modulate biological activity.
A notable area of research involves the use of< strong>2,5-Bis(4-bromophenyl)furan in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop more effective treatments with fewer side effects. The< strong>CAS No. 36710-35-7 compound has been utilized to create novel kinase inhibitors by serving as a precursor for more complex structures.
Another emerging application of< strong>2,5-Bis(4-bromophenyl)furan is in the field of materials science. Its ability to form stable radicals makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The bromine atoms can be easily removed or modified through various chemical processes, allowing for fine-tuning of electronic properties.
The synthesis of< strong>2,5-Bis(4-bromophenyl)furan typically involves the bromination of biphenyl derivatives followed by cyclization to form the furan ring. Advances in synthetic methodologies have improved the efficiency and yield of this process, making it more accessible for industrial-scale production. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance the selectivity and purity of the final product.
In academic research,< strong>2,5-Bis(4-bromophenyl)furan has been studied for its role in drug discovery and development. Its structural features make it an attractive candidate for further derivatization into compounds with enhanced pharmacological properties. For instance, researchers have investigated its potential as an antiviral agent by modifying its core structure to improve binding affinity to viral targets.
The< strong>CAS No. 36710-35-7 compound is also relevant in the context of green chemistry initiatives. Efforts to develop sustainable synthetic routes have led to innovations that minimize waste and reduce energy consumption. By optimizing reaction conditions and utilizing environmentally friendly catalysts, chemists can produce< strong>2,5-Bis(4-bromophenyl)furan with a smaller environmental footprint.
The versatility of< strong>2,5-Bis(4-bromophenyl)furan extends beyond pharmaceuticals and materials science. It has been explored in agrochemical research as a precursor for herbicides and fungicides. The ability to introduce various functional groups into its structure allows for the creation of compounds that exhibit potent activity against plant pathogens while maintaining low toxicity to crops.
In conclusion, 2,5-Bis(4-bromophenyl)furan, with its CAS number CAS No. 36710-35-7, represents a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural properties and reactivity make it an indispensable tool for researchers working on cutting-edge developments in medicine, materials science, and environmental chemistry. As synthetic methodologies continue to evolve, the potential uses for this compound are likely to expand even further.
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